molecular formula C7H7BrOS B1274105 1-Bromo-4-(methylsulfinyl)benzene CAS No. 934-71-4

1-Bromo-4-(methylsulfinyl)benzene

Cat. No.: B1274105
CAS No.: 934-71-4
M. Wt: 219.1 g/mol
InChI Key: MPOPDYTWAYBUOD-UHFFFAOYSA-N
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Description

1-Bromo-4-(methylsulfinyl)benzene (BMSB) is an organic compound belonging to the class of benzene derivatives. It is a colorless, volatile liquid with a pungent odor. BMSB is primarily used as a reagent in organic synthesis, due to its unique ability to react with a variety of compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Molecular Structure and Crystal Engineering

1-Bromo-4-(methylsulfinyl)benzene and its derivatives have been studied extensively for their unique molecular structures and interactions. The molecular arrangement often features the methylsulfinyl substituent with its oxygen atom and methyl group located on opposite sides of the plane of the benzofuran fragment or the benzene ring. These compounds demonstrate interesting structural properties, such as aromatic π–π interactions, C—H⋯π interactions, and halogen bonding, which are significant in the field of crystal engineering and material science (Choi et al., 2009) (Choi et al., 2009).

Radiosynthesis and Labeling Agents

Compounds derived from this compound have been explored in radiosynthesis, where they serve as precursors or intermediates. Notably, they are involved in the preparation of labeling agents, showcasing their potential in radiochemical applications and possibly in medical imaging (Namolingam et al., 2001).

Synthesis of Graphene Nanoribbons

This compound derivatives have been synthesized and characterized for their potential as precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These structures are of great interest for their unique electrical properties and potential applications in nanotechnology and material sciences (Patil et al., 2012).

Molecular Electronics

In the realm of molecular electronics, simple and readily accessible aryl bromides, including this compound, have been identified as valuable building blocks. They are particularly useful for creating thiol end-capped molecular wires, which are central components in designing and understanding molecular-scale electronic devices (Stuhr-Hansen et al., 2005).

Safety and Hazards

1-Bromo-4-(methylsulfinyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

1-bromo-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOPDYTWAYBUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918463
Record name 1-Bromo-4-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-71-4
Record name 4-Bromophenyl methyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(methylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(methylsulphinyl)benzene
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Synthesis routes and methods

Procedure details

4.06 g (20 mmol) of 4-bromothioanisole and 75 ml of dichloromethane were introduced into a round-bottomed flask and 6.3 g (20 mmol) of meta-chloroperbenzoic acid were added. Stirring was carried out at room temperature for four hours and the reaction mixture was poured into water. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with a mixture of dichloromethane and heptane (70/30). After evaporating the solvents, 1.22 g (28%) of the expected sulfoxide, with a melting point of 80°-81° C., was recovered.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-bromo-4-(methylsulfinyl)benzene (BBMS) interact with Sn-Pb alloyed perovskites, and what are the downstream effects on solar cell performance?

A1: The research suggests that BBMS interacts with the Sn-Pb alloyed perovskite material, leading to a reduction in energy disorder within the perovskite film. [] This interaction is supported by density functional theory (DFT) calculations, which provide insights into the specific interactions between BBMS and the perovskite structure. []

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